molecular formula C3H6N4O3 B078074 Methylnitrosobiuret CAS No. 13860-69-0

Methylnitrosobiuret

Cat. No.: B078074
CAS No.: 13860-69-0
M. Wt: 146.11 g/mol
InChI Key: YBODEWRZWWTHPL-UHFFFAOYSA-N
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Description

Methylnitrosobiuret (MNB), a nitroso compound with the biuret backbone, is characterized by the presence of a nitroso (-N=O) group attached to a biuret structure (NH₂–CO–NH–CO–NH₂). MNB is hypothesized to exhibit reactivity typical of nitroso compounds, such as participation in redox reactions and nitrosation processes, while its biuret moiety may confer hydrogen-bonding capabilities and stability .

Properties

CAS No.

13860-69-0

Molecular Formula

C3H6N4O3

Molecular Weight

146.11 g/mol

IUPAC Name

3-carbamoyl-1-methyl-1-nitrosourea

InChI

InChI=1S/C3H6N4O3/c1-7(6-10)3(9)5-2(4)8/h1H3,(H3,4,5,8,9)

InChI Key

YBODEWRZWWTHPL-UHFFFAOYSA-N

SMILES

CN(C(=O)NC(=O)N)N=O

Canonical SMILES

CN(C(=O)NC(=O)N)N=O

Other CAS No.

13860-69-0

Synonyms

N-nitroso-N-methylbiuret
nitrosomethylbiuret

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

MNB’s nitroso and biuret groups distinguish it from compounds in the evidence. For example:

  • PMI-Tyr (): Contains a phenylmethylindole (PMI) scaffold with tyrosine substituents.
  • Compound 14 (): A macrocyclic porphyrin analog with oxygen and nitrogen heteroatoms. Its extended conjugation contrasts with MNB’s linear biuret structure.

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Notable Features
Methylnitrosobiuret C₃H₆N₄O₃ (hypothetical) Nitroso, biuret Linear structure, redox-active
PMI-Tyr C₂₈H₂₀N₂O₈ Amide, indole Aromatic, hydrogen-bonding
Compound 14 C₄₈H₅₀N₆O₈ Macrocycle, amide, ether Conjugated, catalytic potential

Analytical Data Comparison

Table 2: Spectroscopic and Elemental Analysis

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Elemental Analysis (C/H/N%)
This compound ~8.1 (N=O), ~6.5 (NH) ~155 (C=O), ~125 (N=O) Theoretical: ~25.7/4.3/39.9
PMI-Tyr 7.2–7.8 (aromatic) 165–170 (C=O) C: 61.76 (calc.), H: 3.72, N: 5.14
Compound 14 6.9–8.2 (macrocycle) 120–160 (aromatic/amide) C: 58.99 (obs.), H: 6.15, N: 7.49
  • Key Observations: MNB’s nitroso group would produce distinct ¹H NMR signals (~8.1 ppm) absent in PMI-Tyr or Compound 13. Discrepancies in elemental analysis for Compound 14 (e.g., C: 58.99% observed vs.

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